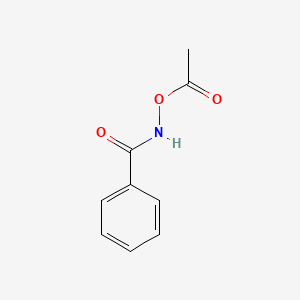

O-Acetyl benzohydroxamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

O-Acetyl benzohydroxamate is a useful research compound. Its molecular formula is C9H9NO3 and its molecular weight is 179.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Histone Deacetylase Inhibition

Mechanism of Action

O-Acetyl benzohydroxamate functions primarily as an HDAC inhibitor. HDACs are enzymes that remove acetyl groups from histones, leading to a closed chromatin structure and repression of gene expression. By inhibiting these enzymes, OABH can promote a more open chromatin state, facilitating gene expression associated with differentiation and apoptosis in cancer cells .

Selectivity and Potency

Recent studies have highlighted the selectivity of OABH derivatives for specific HDAC isoforms. For instance, compound 10c , a derivative of OABH, demonstrated high inhibitory activity against HDAC6 with an IC50 value of 261 nM and a selectivity index (SI) of 109 over HDAC3 . This selectivity is crucial as it minimizes off-target effects that often lead to side effects in cancer therapies.

Case Study: Antitumor Efficacy

In vivo studies have shown that OABH derivatives can exhibit significant antitumor activity. For example, compound 10c was tested in a melanoma tumor model and resulted in a tumor growth inhibition (TGI) of 32.9%, comparable to established treatments like tubastatin A . Such findings underscore the therapeutic potential of OABH derivatives in oncology.

Mutagenicity and Safety Profile

Mutagenic Properties

Despite its therapeutic potential, this compound has been associated with mutagenic effects. In vitro studies indicated that it could form adducts with DNA, leading to chromosomal aberrations in certain cell lines . Specifically, it was found to be mutagenic in Chinese hamster ovary (CHO) cells and L5178Y mouse lymphoma cells, raising concerns about its safety profile for clinical use.

Regulatory Considerations

The mutagenicity of OABH necessitates careful evaluation during drug development. Regulatory agencies often require comprehensive toxicity assessments before approving compounds for clinical trials. The use of integrated approaches for testing and assessment (IATA) can help mitigate risks by providing a framework for evaluating chronic toxicity and carcinogenicity .

Comparative Analysis of OABH Derivatives

The following table summarizes the key properties and activities of various this compound derivatives:

| Compound | IC50 (nM) | Selectivity Index | Antitumor Activity | Mutagenicity |

|---|---|---|---|---|

| OABH | N/A | N/A | N/A | Yes |

| 10c | 261 | 109 | TGI = 32.9% | Yes |

| Givinostat | <100 | N/A | TGI = 31.3% | Yes |

Análisis De Reacciones Químicas

Kinetic Analysis of Acetylation

The acetylation reaction follows second-order kinetics:

Rate = k₃[Hydroxamate][Ac₂O][Pyridine] .

This suggests a three-body transition state involving the hydroxamate, acetic anhydride, and pyridine.

Catalytic Efficiency :

-

Acetate ions (AcO⁻) accelerate the rearrangement of (Z)-anhydrides to N-acetyl isomers by ~1,300-fold compared to pyridine alone .

-

Electron-donating substituents on the aromatic ring enhance electrophilic catalysis by acetylating agents .

Nucleophilic Reactivity and α-Effect

O-Acetyl benzohydroxamate exhibits strong nucleophilic behavior due to the hydroxamate group. In nucleophilic substitution reactions (e.g., with p-nitrophenyl acetate), its reactivity is influenced by solvent composition:

-

In water : Large α-effect (enhanced nucleophilicity) due to resonance stabilization of the hydroxamate anion .

-

In MeCN-H₂O mixtures : Reactivity decreases with increasing MeCN content up to ~40 mol%, then stabilizes .

Comparison of α-Effect Trends :

| Nucleophile | α-Effect Trend in MeCN-H₂O Mixtures |

|---|---|

| BHA⁻ | Gradual decrease |

| MBHA⁻ | Gradual decrease |

| M₂BHA⁻ | Gradual increase |

| Data from solvent-dependent reactivity studies . |

Lossen Rearrangement and Detoxification

While this compound itself is not directly studied in Lossen rearrangements, related hydroxamates (e.g., benzohydroxamic acid) undergo this reaction to detoxify carcinogenic quinones. The proposed mechanism involves:

-

Nucleophilic attack of the hydroxamate anion on a quinone.

-

Double Lossen rearrangement under physiological conditions, yielding less toxic products (e.g., chloranilic acid) .

Key Insight :

The hydroxamate anion’s α-nucleophilicity enables rapid rearrangement, even at room temperature and neutral pH .

Structural and Stability Considerations

Propiedades

Número CAS |

21251-12-7 |

|---|---|

Fórmula molecular |

C9H9NO3 |

Peso molecular |

179.17 g/mol |

Nombre IUPAC |

benzamido acetate |

InChI |

InChI=1S/C9H9NO3/c1-7(11)13-10-9(12)8-5-3-2-4-6-8/h2-6H,1H3,(H,10,12) |

Clave InChI |

RFFDILAIXBRFGO-UHFFFAOYSA-N |

SMILES |

CC(=O)ONC(=O)C1=CC=CC=C1 |

SMILES canónico |

CC(=O)ONC(=O)C1=CC=CC=C1 |

Key on ui other cas no. |

21251-12-7 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.